molecular formula C48H76O18 B1602199 Momordin IIa CAS No. 95851-50-6

Momordin IIa

Cat. No. B1602199
CAS RN: 95851-50-6
M. Wt: 941.1 g/mol
InChI Key: JYARCYFXDPRTFI-UHFFFAOYSA-N
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Description



  • Momordin IIa belongs to the class of organic compounds known as triterpene saponins . These are glycosylated derivatives of triterpene sapogenins.

  • The sapogenin moiety backbone is usually based on oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, and other related structures.





  • Synthesis Analysis



    • Information on the synthesis of Momordin IIa is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The molecular formula of Momordin IIa is C48H76O18 .

    • It is an oleanane-type triterpene glycoside .





  • Chemical Reactions Analysis



    • Specific chemical reactions involving Momordin IIa are not detailed in the available data.





  • Physical And Chemical Properties Analysis



    • Molecular Weight: 941.1 g/mol

    • Solubility: Slightly soluble or insoluble

    • Storage: Powder at -20°C for 3 years; in solvent at -80°C for 2 years




  • Scientific Research Applications

    1. Apoptosis Induction in Leukemia Cells

    Momordin I, a related compound to Momordin IIa, has been studied for its effect on cell proliferation and induction of apoptosis in human promyelocytic leukemia (HL-60) cells. It was found to be cytotoxic and induced apoptotic cell death through changes in nuclear morphology, DNA fragmentation, and modulation of apoptotic proteins (Kim, Ju, Lee, & Hwang, 2002).

    2. Interaction with Renin

    Research on the molecular interactions of renin with saponins including Momordin IIc (closely related to Momordin IIa) indicates that these interactions involve hydrogen bonding and hydrophobic effects. This research provides insights into the molecular mechanisms of renin inhibition, which can have implications in cardiovascular diseases and hypertension management (Zhang, Zhu, & Chen, 2019).

    3. Modulation of Cellular Pathways

    Momordin I, another compound similar to Momordin IIa, has been shown to inhibit the AP-1 transcriptional activity and cellular cytotoxicity in mouse fibroblast cells. This modulation of cellular pathways suggests potential therapeutic applications in conditions where AP-1 plays a crucial role (Park, Lee, Whang, & Yang, 2000).

    4. Autophagy and Apoptosis in Cancer Cells

    Studies on Momordin Ic, a close relative of Momordin IIa, demonstrate its role in promoting autophagy and apoptosis in human hepatoblastoma cancer cells. This finding indicates potential applications in cancer therapy and understanding the mechanisms of cell death (Mi, Xiao, Du, Wu, Qi, & Liu, 2016).

    5. PPAR Activation

    Momordin, extracted from bitter melon, has been shown to increase the expression and promoter activity of PPARdelta, a nuclear receptor involved in lipid metabolism and energy homeostasis. This suggests possible applications in metabolic disorders such as diabetes and dyslipidemia (Sasa, Inoue, Shinoda, Takahashi, Seo, Komoda, Awata, & Katayamá, 2009).

    Safety And Hazards



    • Momordin IIa is not classified as hazardous.

    • In case of exposure, follow standard first aid measures.




  • Future Directions



    • Further research is needed to explore its potential therapeutic applications, pharmacokinetics, and interactions.




    properties

    IUPAC Name

    methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C48H76O18/c1-43(2)15-17-48(42(59)66-40-33(55)31(53)30(52)25(20-49)62-40)18-16-46(6)22(23(48)19-43)9-10-27-45(5)13-12-28(44(3,4)26(45)11-14-47(27,46)7)63-41-35(57)36(34(56)37(65-41)38(58)60-8)64-39-32(54)29(51)24(50)21-61-39/h9,23-37,39-41,49-57H,10-21H2,1-8H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JYARCYFXDPRTFI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C48H76O18
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    941.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Momordin IIa
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0041019
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Product Name

    Momordin IIa

    CAS RN

    95851-50-6
    Record name Momordin IIa
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0041019
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    247 - 249 °C
    Record name Momordin IIa
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0041019
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    11
    Citations
    KM Mohamed, HH Hasanean, K Ohtani… - Bulletin of …, 1998 - bpsa.journals.ekb.eg
    Seven oleanolic acid saponins (1-7) were isolated from the aerial parts of Kochia indica Wight. (Chenopodiaceae), of which saponins (4-7) are seco-glycosides containing acidic …
    Number of citations: 8 bpsa.journals.ekb.eg
    J Fu, H Wu, H Wu, R Deng, M Sun - Journal of Ethnopharmacology, 2021 - Elsevier
    Ethnopharmacological relevance Achyranthes bidentata Blume (AB) is a traditional Chinese medicine (TCM) widely used as a dietary supplement and anti-arthritis drug. …
    Number of citations: 19 www.sciencedirect.com
    TK Lim, TK Lim - Edible Medicinal And Non-Medicinal Plants: Volume 2 …, 2012 - Springer
    … Ten minor saponins, momordin Ia, momordin Ib, momordin Ic, momordin Id, momordin Ie and momordin IIa, momordin IIb, momordin IIc, momordin IId and momordin IIe, were isolated …
    Number of citations: 8 link.springer.com
    J Fu, H Wu, H Wu, R Deng, F Li - Journal of Pharmaceutical and Biomedical …, 2019 - Elsevier
    Achyranthes bidentate (AB) is a typical traditional Chinese medicine (TCM) that has been widely used in clinical practices for more than a thousand years. Modern pharmacological …
    Number of citations: 32 www.sciencedirect.com
    R Higashi, E Ohta, H Ômura, MM Uy… - Chemistry & …, 2022 - Wiley Online Library
    A new triterpenoid saponin and five known ones were isolated from the fruits of Symplocos lucida (Thunb.) Siebold & Zucc. Their structures were determined based on the results of …
    Number of citations: 3 onlinelibrary.wiley.com
    L Yang, AJ Hou, ML Yan, XD Xing… - World Journal of …, 2019 - journals.lww.com
    … (14), 28-deglucose chikusetsusaponin D methyl ester (19), oleanolic acid 3-O-β- D -glucuronopyranoside (20), 28-deglucosyl-chikusetsusaponin IVa butyl ester (23), and momordin IIa (…
    Number of citations: 12 journals.lww.com
    H Wagner, R Bauer, D Melchart, PG Xiao… - … Fingerprint Analysis of …, 2015 - Springer
    of the drug : Slender cylindrical, straight or slightly curved, 15–70 cm, 0.4–1 cm in diameter. Externally grayish-yellow or pale brown, with slightly twisted and fine longitudinal wrinkles, …
    Number of citations: 0 link.springer.com
    X He, X Wang, J Fang, Y Chang, N Ning, H Guo… - Journal of …, 2017 - Elsevier
    Ethnopharmacological relevance Achyranthes L. (Amaranthaceae), also known as Chaff Flower and Niuxi/牛膝, mainly includes two famous medicinal species namely A. bidentata and …
    Number of citations: 98 www.sciencedirect.com
    JX Li, T Hareyama, Y Tezuka, Y Zhang… - Planta …, 2005 - thieme-connect.com
    Bioassay-directed fractionation of a butanol-soluble fraction of methanol extract of the root of Achyranthes bidentata resulted in the isolation of 5 new oleanolic acid glycosides 1-5, …
    Number of citations: 90 www.thieme-connect.com
    Y Li, N Zheng, X Gao, W Huang, H Wang, Y Bao… - Ms Revealed the … - papers.ssrn.com
    Ethnopharmacological relevance: The Si Miao Formula (SMF), a traditional Chinese medicine, originated from the" Cheng Fang Bian Du" during the Qing Dynasty and is commonly …
    Number of citations: 0 papers.ssrn.com

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